1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)13(18)7-4-8-14(13)12(17)19-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2,(H,15,16) |
InChI Key |
NHQMTHMVJDYTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Protection and Functionalization of Pyrrolidine Derivatives
The benzyloxycarbonyl (Cbz) group is introduced by reacting pyrrolidine derivatives with benzyl chloroformate under basic conditions, typically in the presence of triethylamine or other organic bases, in solvents such as dichloromethane or tetrahydrofuran. This step protects the nitrogen and facilitates further functionalization.
The hydroxyl group at the 2-position can be introduced or preserved by selective oxidation or reduction steps, depending on the starting material. Activation of the hydroxyl group for further reactions can be achieved by forming alkoxides using strong bases like sodium hydride or n-butyllithium, enabling alkylation or other modifications.
Alkylation and Stereochemical Control
Alkylation of the hydroxyl group or other positions is often performed using alkylating agents in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol to improve yields and selectivity.
Maintaining stereochemical integrity is critical. Some methods report racemization during direct alkylation of chiral centers, so protecting groups and reaction conditions are optimized to avoid this.
Purification and Isolation
After reaction completion, the mixture is typically worked up by aqueous extraction, washing with acid or base solutions to remove impurities, drying over magnesium sulfate, and solvent evaporation.
Final purification is commonly achieved by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate mixtures to isolate the pure compound.
Representative Preparation Procedure (Literature-Based)
Research Findings and Optimization Notes
The use of phase transfer catalysts significantly improves alkylation efficiency of the hydroxyl group, reducing side reactions and increasing yield.
Avoiding racemization during alkylation is achieved by protecting the carboxyl group or performing alkylation after deprotection steps, depending on the enantiomeric purity requirements.
Industrial scale synthesis benefits from mild reaction conditions, cheap raw materials, and simplified purification steps, which reduce production costs and improve scalability.
Catalytic hydrogenation is preferred for deprotection due to its mildness and high selectivity, preserving the stereochemistry of the chiral centers.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| N-Cbz Protection | Benzyl chloroformate, triethylamine | DCM, THF | 0–25°C | Mild, high yield |
| Hydroxyl Activation | Sodium hydride, n-butyllithium | THF, ether | 0–25°C | Forms alkoxide intermediate |
| Alkylation | Alkylating agent, phase transfer catalyst | THF, PEG | Room temp | Avoids racemization |
| Catalytic Hydrogenation | Pd/C, H2 gas | Ethanol, THF | Room temp | Removes protecting groups |
| Workup | Acid/base washes, MgSO4 drying | Various | Ambient | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-((Benzyloxy)carbonyl)-2-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in nucleophilic acyl substitution reactions, where the carboxylic acid group is activated and reacts with nucleophiles to form new bonds .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Findings and Implications
Substituent Position and Solubility: The 2-hydroxyl group in the target compound increases polarity compared to methyl-substituted analogs (e.g., CAS: 63399-74-6), improving aqueous solubility for biological applications .
Steric and Stereochemical Effects: The (2R,4R) configuration in CAS: 130930-25-5 highlights the importance of stereochemistry in drug-receptor interactions, as enantiomers may display divergent pharmacological activities .
Ring Size and Reactivity :
- Azetidine derivatives (e.g., CAS: 1126650-66-5) with smaller rings exhibit higher ring strain, increasing reactivity in nucleophilic substitutions compared to pyrrolidines .
- The 5-oxo group in CAS: BD744443 reduces basicity of the pyrrolidine nitrogen, affecting its utility in acid-catalyzed reactions .
Functional Group Synergy :
- Compounds with dual substituents (e.g., CAS: 1934251-75-8) balance hydrophilicity (OH) and lipophilicity (CH₃), optimizing membrane permeability in drug candidates .
Biological Activity
1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid, a compound with significant biological potential, is of interest due to its structural features and associated activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₂₂N₂O₅
- Molecular Weight : 346.38 g/mol
- CAS Number : 7360-23-8
Research indicates that this compound exhibits various biological activities, including:
- Antifibrotic Effects : Studies have demonstrated that derivatives of this compound can inhibit liver fibrosis by reducing the expression of fibrosis markers such as COL1A1 and α-SMA in hepatic stellate cells (LX-2 cells). The mechanism involves modulation of the IKKβ-NF-κB signaling pathway, leading to decreased inflammation and fibrosis progression .
- Cytotoxicity : The cytotoxic effects of the compound have been evaluated using the SRB assay, revealing a selective index that suggests a favorable safety profile in vitro. For instance, compounds structurally related to 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid demonstrated significant inhibition of cell proliferation at specific concentrations while maintaining low cytotoxicity .
Efficacy in In Vitro Studies
In vitro studies have shown varying degrees of efficacy against different targets:
| Compound | IC₅₀ (μmol/L) | CC₅₀ (mmol/L) | Selectivity Index |
|---|---|---|---|
| Compound 41 | 30 | 13 | High |
| Compound 8a | N/A | 13 | High |
These findings suggest that while some derivatives exhibit potent anti-fibrotic properties, they also maintain a high safety profile, making them suitable candidates for further therapeutic exploration .
Case Studies
A notable case study involved the evaluation of several derivatives of this compound in models of liver fibrosis. The compounds were administered to LX-2 cells stimulated with TGFβ1, showing a dose-dependent reduction in fibrosis markers. Specifically, Compound 41 exhibited the most pronounced effects, significantly lowering protein levels associated with fibrosis compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
